molecular formula C9H17ClO B13191753 3-(3-Chloro-2,2-dimethylpropyl)oxolane

3-(3-Chloro-2,2-dimethylpropyl)oxolane

Cat. No.: B13191753
M. Wt: 176.68 g/mol
InChI Key: JXOPWRLLFLSRQU-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,2-dimethylpropyl)oxolane is a chemical compound with the molecular formula C₉H₁₇ClO and a molecular weight of 176.68 g/mol . This compound is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom, and a chlorinated dimethylpropyl side chain. It is primarily used in research and industrial applications.

Preparation Methods

The synthesis of 3-(3-Chloro-2,2-dimethylpropyl)oxolane typically involves the reaction of 3-chloro-2,2-dimethylpropanol with an oxolane derivative under specific conditions. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the formation of the oxolane ring . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(3-Chloro-2,2-dimethylpropyl)oxolane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Chloro-2,2-dimethylpropyl)oxolane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the modification of biological molecules.

    Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)oxolane involves its interaction with specific molecular targets. The oxolane ring and chlorinated side chain can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 3-(3-Chloro-2,2-dimethylpropyl)oxolane include other oxolane derivatives with different substituents on the ring or side chain. These compounds may have similar chemical properties but differ in their reactivity and applications. For example:

The uniqueness of this compound lies in its specific reactivity due to the presence of the chlorine atom, which can undergo various substitution reactions.

Properties

IUPAC Name

3-(3-chloro-2,2-dimethylpropyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c1-9(2,7-10)5-8-3-4-11-6-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOPWRLLFLSRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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